molecular formula C8H5F3OS B7998705 S-3,4,5-Trifluorophenylthioacetate

S-3,4,5-Trifluorophenylthioacetate

Cat. No. B7998705
M. Wt: 206.19 g/mol
InChI Key: UJFOPJARSSBLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-3,4,5-Trifluorophenylthioacetate is a useful research compound. Its molecular formula is C8H5F3OS and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tris(pentafluorophenyl)borane, a compound with fluorophenyl groups, is known for its role as an activator in homogeneous Ziegler-Natta chemistry and has various applications in organic and organometallic chemistry. It catalyzes hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).

  • The trifluoromethylthio group (SCF3), similar to the trifluorophenylthio group in S-3,4,5-Trifluorophenylthioacetate, is increasingly used in pharmaceutical, agrochemical, and material chemistry. It modulates lipophilicity, bioavailability, and metabolic stability of molecules (Rossi et al., 2018).

  • Trifluoromethylthiolation reactions, involving the SCF3 group, are valuable for modifying drug molecules. This technique can be applied for late-stage modification of drug candidates (Yin, Wang, & Huang, 2014).

  • Certain triazole derivatives with thioether groups have been studied for their corrosion inhibition properties on mild steel in acidic media. These derivatives, similar in functional group composition to this compound, show potential as corrosion inhibitors (Lagrenée et al., 2002).

  • Trifluoromethylthiolated carbonyl derivatives, akin to the trifluorophenylthio group, exhibit potential applications in medicinal chemistry. Their synthetic approaches, particularly in creating α‐SCF3‐substituted carbonyl compounds, are of interest (Rossi et al., 2018).

  • The trifluoromethylthio (SCF3) group is increasingly important in drug design due to its unique electronic properties and high stability, indicating potential applications for similar groups like trifluorophenylthio (Zhang et al., 2017).

  • Thiourea derivatives, including those with trifluorophenyl groups, have been studied for their antipathogenic activity, suggesting potential applications in antimicrobial and antibiofilm agent development (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

S-(3,4,5-trifluorophenyl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c1-4(12)13-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFOPJARSSBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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